

A Comparative FT-IR Analysis of 2-(trifluoromethoxy)benzenesulfonamide and Related Sulfonamides

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzenesulfonamide

Cat. No.: B1304635

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Functional Group Vibrations

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of **2-(trifluoromethoxy)benzenesulfonamide** and two alternative sulfonamides, benzenesulfonamide and p-toluenesulfonamide. This comparison, supported by experimental data, offers insights into the characteristic vibrational frequencies of the key functional groups, aiding in the structural elucidation and quality control of these compounds.

Data Presentation: FT-IR Peak Comparison

The following table summarizes the key FT-IR absorption bands for **2-(trifluoromethoxy)benzenesulfonamide** and its structural analogs. The data for the alternative compounds is compiled from publicly available spectral databases, while the data for **2-(trifluoromethoxy)benzenesulfonamide** is based on characteristic functional group absorption regions due to limited access to the full spectrum.

Functional Group	2-(trifluoromethoxy)benzenesulfonamide (Expected, cm^{-1})	Benzenesulfonamide (cm^{-1})	p-Toluenesulfonamide (cm^{-1})
N-H Stretch (Amide)	3400-3200 (multiple bands)	~3350, ~3250	~3330, ~3240
Aromatic C-H Stretch	3100-3000	~3070	~3060
S=O Asymmetric Stretch	1370-1330	~1330	~1330
S=O Symmetric Stretch	1180-1160	~1160	~1160
C-O Stretch (Aryl Ether)	1280-1200	N/A	N/A
C-F Stretch (Trifluoromethyl)	1300-1100 (strong, multiple bands)	N/A	N/A
S-N Stretch	950-900	~910	~920
Aromatic C=C Stretch	1600-1450 (multiple bands)	~1580, ~1480, ~1450	~1590, ~1490, ~1450
C-H Out-of-Plane Bend	900-675	~750, ~690	~810, ~670

Experimental Protocols

The provided FT-IR data for benzenesulfonamide and p-toluenesulfonamide were obtained using the Potassium Bromide (KBr) pellet method. This is a standard technique for analyzing solid samples.

Protocol for KBr Pellet Preparation and FT-IR Analysis:

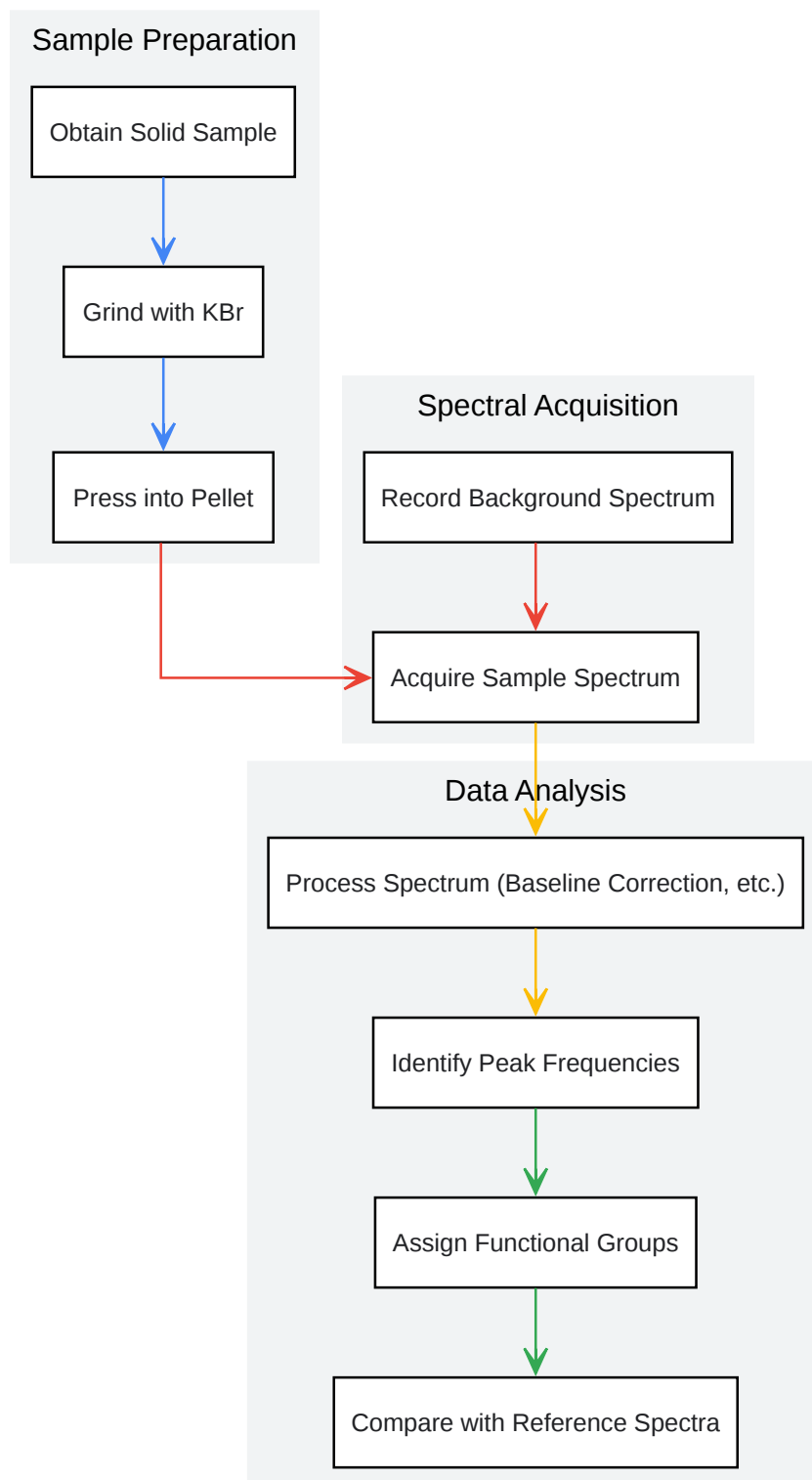
- Sample Preparation:

- Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample handling to final data interpretation.

FT-IR Analysis Workflow



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Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.

This guide serves as a foundational resource for researchers working with these and similar sulfonamide compounds. The provided data and protocols facilitate accurate and efficient spectroscopic analysis in a drug development and research setting.

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